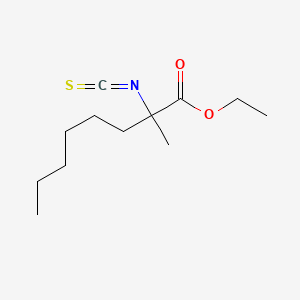
Ethyl 2-isothiocyanato-2-methyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-isothiocyanato-2-methyloctanoate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an ethyl ester of 2-methyloctanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isothiocyanates, including ethyl 2-isothiocyanato-2-methyloctanoate, typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base, followed by desulfurization . One common method involves the formation of a dithiocarbamate intermediate, which is then decomposed to yield the isothiocyanate product. This process can be carried out under mild conditions and is suitable for both aliphatic and aromatic amines .
Industrial Production Methods: Industrial production of isothiocyanates often employs similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. Cyanuric acid is sometimes used as a desulfurylation reagent in these processes .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-isothiocyanato-2-methyloctanoate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Solvents: Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Major Products:
Thioureas: Reaction with primary amines.
Carbamates: Reaction with alcohols.
Scientific Research Applications
Ethyl 2-isothiocyanato-2-methyloctanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in cancer chemoprevention and as a potential therapeutic agent.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-isothiocyanato-2-methyloctanoate involves the interaction of the isothiocyanate group with biological molecules. The compound can modify proteins by reacting with thiol groups, leading to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . This mechanism underlies its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Allyl Isothiocyanate: Known for its pungent odor and antimicrobial properties.
Phenethyl Isothiocyanate: Studied for its anticancer effects.
Sulforaphane: Found in cruciferous vegetables and known for its chemopreventive properties.
Uniqueness: Ethyl 2-isothiocyanato-2-methyloctanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ethyl ester group enhances its solubility and reactivity compared to other isothiocyanates .
Properties
Molecular Formula |
C12H21NO2S |
|---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
ethyl 2-isothiocyanato-2-methyloctanoate |
InChI |
InChI=1S/C12H21NO2S/c1-4-6-7-8-9-12(3,13-10-16)11(14)15-5-2/h4-9H2,1-3H3 |
InChI Key |
XIODYEOKMNWKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C(=O)OCC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















